1-(1-Methylpiperidin-3-YL)piperazine

Neurokinin Antagonism GPCR Pharmacology CNS Drug Discovery

1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a heterocyclic organic compound that serves as a versatile small-molecule scaffold within the piperazine derivative class. Its molecular formula is C₁₀H₂₁N₃, with a molecular weight of 183.29 g/mol.

Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
CAS No. 344436-00-6
Cat. No. B1628461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylpiperidin-3-YL)piperazine
CAS344436-00-6
Molecular FormulaC10H21N3
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)N2CCNCC2
InChIInChI=1S/C10H21N3/c1-12-6-2-3-10(9-12)13-7-4-11-5-8-13/h10-11H,2-9H2,1H3
InChIKeyHBGWJGMJKRYBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) for Research & Procurement: Chemical Identity and Core Properties


1-(1-Methylpiperidin-3-yl)piperazine (CAS 344436-00-6) is a heterocyclic organic compound that serves as a versatile small-molecule scaffold within the piperazine derivative class . Its molecular formula is C₁₀H₂₁N₃, with a molecular weight of 183.29 g/mol [1]. The compound features a piperazine ring substituted at the 1-position with a 1-methylpiperidin-3-yl group, a structural motif of interest in medicinal chemistry for the development of ligands targeting G-protein-coupled receptors (GPCRs) and other neurological targets [2].

Why 1-(1-Methylpiperidin-3-yl)piperazine Cannot Be Substituted with Common Piperazine Analogs


While numerous piperazine derivatives exist as building blocks, the specific 1-methylpiperidin-3-yl substitution pattern on 1-(1-Methylpiperidin-3-yl)piperazine is critical for activity in certain receptor systems. Structural analogs with a 4-yl linkage (e.g., 1-(1-Methylpiperidin-4-yl)piperazine) or lacking the N-methyl group (e.g., 1-(Piperidin-3-yl)piperazine) can exhibit significantly altered binding profiles at neurokinin and sigma receptors [1]. Patents covering substituted 1-piperidin-3-yl-4-piperidin-4-yl-piperazine derivatives explicitly highlight the importance of the 3-yl attachment for neurokinin-1 (NK₁) antagonism, a pharmacophore feature not present in the 4-yl isomers [1]. Therefore, generic substitution without confirming the exact stereoelectronic properties of the 3-yl conformation can lead to failed target engagement or off-target effects in CNS-related research programs [2].

Quantitative Differentiation Evidence for 1-(1-Methylpiperidin-3-yl)piperazine (344436-00-6) vs. Analogs


Neurokinin-1 (NK₁) Receptor Antagonism: 3-yl vs. 4-yl Piperidine Linkage

In a comprehensive patent series covering substituted 1-piperidin-3-yl-4-piperidin-4-yl-piperazine derivatives, compounds containing the 1-(1-methylpiperidin-3-yl)piperazine core are claimed as neurokinin-1 (NK₁) antagonists [1]. The 3-yl linkage on the piperidine ring is essential for high-affinity binding to the NK₁ receptor, as evidenced by structure-activity relationship (SAR) studies showing that moving the attachment to the 4-position results in a >10-fold reduction in antagonistic potency [1]. This differentiation is critical for researchers developing therapies for emesis, anxiety, or irritable bowel syndrome (IBS).

Neurokinin Antagonism GPCR Pharmacology CNS Drug Discovery

Purity and Batch-to-Batch Consistency for Reliable Research Outcomes

Suppliers such as Bidepharm provide this compound with a standard purity of 95% and offer batch-specific quality control documentation including NMR, HPLC, and GC analysis . This level of analytical characterization is critical for ensuring reproducibility in synthetic and biological assays. In contrast, many generic piperazine building blocks are supplied without such detailed QC data, potentially leading to variable results due to impurities or degradation products [1].

Analytical Chemistry Quality Control Medicinal Chemistry

Sigma-1 Receptor Ligand Potential: Structural Requirements

Patent literature on piperidine-piperazine derivatives as sigma receptor ligands indicates that the 1-methylpiperidin-3-yl substitution pattern is a privileged scaffold for achieving high affinity at sigma-1 receptors [1]. While specific Ki values for 1-(1-Methylpiperidin-3-yl)piperazine are not reported in public databases, structurally related compounds with the 3-yl substitution exhibit Ki values in the low nanomolar range (e.g., 2.7 nM for certain M1 muscarinic ligands containing similar motifs) [2]. This suggests that the 3-yl configuration provides an optimal geometry for receptor binding pockets compared to 4-yl or unsubstituted piperidine analogs.

Sigma Receptor Analgesia Neuroprotection

Physicochemical Properties: Molecular Weight and Lipophilicity

The compound has a molecular weight of 183.29 g/mol and a calculated logP of approximately 0.5, placing it well within CNS drug-like space [1]. In comparison, the des-methyl analog 1-(Piperidin-3-yl)piperazine (MW 169.27) is more polar and may exhibit reduced blood-brain barrier permeability, while larger substituted analogs exceed the preferred MW range for CNS penetration . The methyl group on the piperidine ring of 1-(1-Methylpiperidin-3-yl)piperazine provides a balanced lipophilicity that supports both solubility and membrane permeability.

Drug-likeness ADME Medicinal Chemistry

Recommended Applications for 1-(1-Methylpiperidin-3-yl)piperazine in Drug Discovery and Chemical Biology


Neurokinin Receptor Antagonist Development

As a core scaffold for synthesizing substituted 1-piperidin-3-yl-4-piperidin-4-yl-piperazine derivatives with NK₁ antagonistic activity, this compound is ideal for programs targeting emesis, anxiety disorders, and irritable bowel syndrome [1]. Its 3-yl linkage is a validated pharmacophore for maintaining high-affinity binding to the NK₁ receptor, unlike the 4-yl isomer which shows significantly reduced potency [1].

Sigma-1 Receptor Ligand Synthesis

The 1-(1-Methylpiperidin-3-yl)piperazine scaffold is a privileged structure in the design of sigma-1 receptor ligands, which are being explored for analgesic, antidepressant, and neuroprotective indications [2]. The 3-yl conformation aligns with the binding pocket requirements identified in patent disclosures, offering a strategic advantage over 4-yl analogs [2].

GPCR-Focused Chemical Biology

Due to its balanced physicochemical properties (MW 183.29, clogP ~0.5), this compound serves as an excellent starting point for fragment-based drug discovery or as a building block for generating libraries of CNS-penetrant GPCR ligands . Its commercial availability with multi-method analytical characterization (NMR, HPLC, GC) ensures that structure-activity relationships can be established with high confidence .

Reference Standard for Impurity Profiling

The compound can be used as a reference substance for drug impurity identification and quantification in pharmaceutical development . Its well-defined purity and analytical data support its use in method validation and stability studies for related piperazine-containing APIs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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